molecular formula C18H16FN3O4S B11469820 1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione

1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11469820
M. Wt: 389.4 g/mol
InChI Key: KXIWUYUMNYAGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with ethyl, fluorophenyl, sulfanyl, and nitro groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as diethyl oxalate, under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoxaline core using a mixture of concentrated sulfuric acid and nitric acid.

    Substitution with Fluorophenylsulfanyl Group: The fluorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using 4-fluorothiophenol and a suitable leaving group on the quinoxaline core.

    Ethylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions can yield a variety of substituted quinoxalines.

Scientific Research Applications

1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenylsulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethyl-6-[(4-chlorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a chlorine atom instead of fluorine.

    1,4-Diethyl-6-[(4-methylphenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

1,4-diethyl-6-(4-fluorophenyl)sulfanyl-7-nitroquinoxaline-2,3-dione

InChI

InChI=1S/C18H16FN3O4S/c1-3-20-13-9-15(22(25)26)16(27-12-7-5-11(19)6-8-12)10-14(13)21(4-2)18(24)17(20)23/h5-10H,3-4H2,1-2H3

InChI Key

KXIWUYUMNYAGRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C(=O)C1=O)CC)SC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.